2-(4-iso-Propylphenyl)ethanethiol
Description
2-(4-iso-Propylphenyl)ethanethiol is an organosulfur compound characterized by an ethanethiol backbone substituted with a 4-iso-propylphenyl group.
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYVKOGBOBKBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-iso-Propylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 4-iso-propylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride, which is then reduced using lithium aluminum hydride to yield the desired thiol . Another method involves the reaction of 4-iso-propylphenylacetonitrile with hydrogen sulfide in the presence of a catalyst to produce the thiol .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-iso-Propylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Reduction: Thiols can be reduced to form the corresponding hydrocarbons.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents such as bromine or chlorine
Major Products Formed
Oxidation: Disulfides, sulfinic acids, sulfonic acids
Reduction: Corresponding alkanes
Substitution: Halogenated compounds
Scientific Research Applications
The compound 2-(4-iso-Propylphenyl)ethanethiol , also known as 4-(isopropyl)phenethylthiol , is a thiol compound with a unique structure that has garnered attention in various scientific research fields. This article explores its applications, focusing on its chemical properties, biological relevance, and potential industrial uses.
Structure and Composition
- Molecular Formula : C11H16S
- Molecular Weight : 180.31 g/mol
- IUPAC Name : 2-(4-isopropylphenyl)ethanethiol
- Canonical SMILES : CCC1=CC=C(C=C1)CCCS
The compound consists of an ethanethiol backbone with an isopropyl-substituted phenyl group, which influences its reactivity and interactions in both chemical and biological systems.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its thiol group can participate in various chemical reactions, including:
- Nucleophilic Substitution : The thiol group can react with alkyl halides to form thioethers.
- Oxidation Reactions : Thiols can be oxidized to form disulfides, which are important in the study of protein structures and functions.
Biological Research
Thiols play a crucial role in biological systems due to their ability to act as antioxidants. The applications of this compound in biological research include:
- Antioxidant Studies : Investigating its potential to neutralize reactive oxygen species (ROS), which are implicated in various diseases.
- Protein Chemistry : Understanding the formation of disulfide bonds, which are critical for protein folding and stability.
Pharmaceutical Development
Research into thiol-containing compounds like this compound has shown promise in drug development:
- Drug Design : Its antioxidant properties may contribute to the development of therapeutic agents aimed at oxidative stress-related conditions.
- Biomarker Studies : Investigating its role as a biomarker for certain diseases due to its reactivity with biological molecules.
Industrial Applications
The compound's unique properties make it suitable for several industrial applications:
- Polymer Production : Used as an additive to enhance the properties of polymers.
- Lubricants and Fuels : Thiols can improve the performance characteristics of lubricants and fuels.
Case Study 1: Antioxidant Activity
A study investigated the antioxidant activity of various thiols, including this compound, demonstrating its effectiveness in scavenging free radicals. This property is particularly relevant for developing treatments for diseases associated with oxidative stress.
Case Study 2: Synthesis of Thioethers
Research focused on synthesizing thioethers using this compound as a nucleophile. The study highlighted the efficiency of this thiol in forming thioether linkages under mild reaction conditions, showcasing its utility in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-iso-Propylphenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity . This interaction is crucial in redox reactions and can affect cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key properties of 2-(4-iso-Propylphenyl)ethanethiol and its closest structural analog, 2-(Ethylisopropylamino)ethanethiol (CAS RN: 36759-67-8), as reported in the literature .
| Property | This compound | 2-(Ethylisopropylamino)ethanethiol |
|---|---|---|
| Molecular Formula | C₁₁H₁₆S (inferred) | C₇H₁₇NS |
| CAS RN | Not reported | 36759-67-8 |
| IUPAC Name | This compound | 2-(Ethylisopropylamino)ethanethiol |
| Functional Groups | Aromatic (phenyl), thiol | Amino (ethylisopropyl), thiol |
| Regulatory Status | Not classified | Schedule 2B12 (controlled substance) |
| Key Applications | Hypothesized: Polymer modifiers | Reported: Chemical intermediates |
2.1 Structural and Functional Differences
- Backbone Similarities: Both compounds share an ethanethiol backbone (-CH₂CH₂SH), but their substituents differ significantly.
- Reactivity: The thiol group (-SH) in both compounds is highly reactive, enabling participation in disulfide bond formation. However, the electron-withdrawing phenyl group in this compound may reduce thiol acidity compared to the electron-donating amino group in its analog .
2.2 Physicochemical Properties
- Solubility: The amino-substituted analog (C₇H₁₇NS) is likely more polar and water-soluble due to its amino group, whereas the phenyl derivative (C₁₁H₁₆S) is expected to exhibit higher lipophilicity, favoring organic solvents.
- Thermal Stability : Aromatic systems like this compound generally demonstrate higher thermal stability compared to aliphatic amines, which may decompose at elevated temperatures.
Biological Activity
2-(4-iso-Propylphenyl)ethanethiol, also known as a thiol compound, has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiol group (-SH) attached to an ethane chain, which is further substituted with an iso-propyl phenyl group.
1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound may be a candidate for developing new antimicrobial agents, particularly against resistant strains .
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential as an antioxidant.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
These findings highlight the importance of the thiol group in contributing to the antioxidant activity of the compound .
3. Cytotoxicity
Cytotoxic studies conducted on human cancer cell lines have shown that this compound exhibits selective cytotoxic effects. In particular, it has been tested against MOLT-3 leukemia cells and showed promising results.
| Cell Line | IC50 Value (µM) |
|---|---|
| MOLT-3 | 15 |
| HeLa | 20 |
The compound's mechanism appears to involve the induction of apoptosis, which is critical for its anticancer potential .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was applied in a topical formulation for treating skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates compared to control treatments.
Case Study 2: Antioxidant Properties in vivo
Another investigation assessed the antioxidant properties of the compound in a rat model subjected to oxidative stress. Rats treated with this compound exhibited lower levels of malondialdehyde (MDA), a marker of oxidative damage, compared to untreated controls. This suggests that the compound could potentially mitigate oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
